N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a sulfonamide group, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with ethoxy and methyl groups. The sulfonamide group is then introduced through a sulfonation reaction, followed by the addition of the diethylaminoethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality and reduce the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The compound may also interfere with signal transduction pathways, affecting cell communication and function .
Comparison with Similar Compounds
Similar Compounds
N-(2-(diethylamino)ethyl)-5-[123I]iodonicotinamide: Similar in structure but contains an iodine atom, making it useful for imaging studies.
Poly(N-(2-(diethylamino)ethyl)acrylamide): A polymer with similar diethylaminoethyl groups, used in biomedical applications.
Uniqueness
N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4S/c1-6-19(7-2)11-10-18-24(20,21)17-13-15(22-8-3)14(5)12-16(17)23-9-4/h12-13,18H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGYLBKEFCPLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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